Cas no 13376-78-8 ([(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid)
acetic acid structure](https://fr.kuujia.com/scimg/cas/13376-78-8x500.png)
13376-78-8 structure
Nom du produit:[(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid
[(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid Propriétés chimiques et physiques
Nom et identifiant
-
- Benzeneacetic acid, a-[(dimethoxyphosphinothioyl)thio]-
- Phenthoate solution
- Phenthoate acid
- (dimethyl s-(phenylethoxycarbonylmethyl)phosphorothiolothionate)
- (o,o-dimethyl-s-(alpha-(carboethoxy)benzyl)phosphorodithioate
- (o,o-dimethyldithiophoshorylphenyl)-acetic aci ethyl ester
- (o,o-dimethyldithiophosphorylphenyl)-acetic aci ethyl ester
- TH 3461
- Dithiophosphoric acid O,O-dimethyl-S-[carboxy(phenyl)methyl] ester
- acetic acid, mercaptophenyl-, ethyl ester, s-ester with o,o-dimethyl phosphorod
- (dimethyl s-(phenylethoxycarbonylmethyl)phosphorothiolothionate) (o,o-dimethyl-s-(alpha-(carboethoxy)benzyl)phosphorodithioate
- 13376-78-8
- UNII-55H874A3M9
- SCHEMBL8005679
- PHOSPHORODITHIOIC ACID, O,O-DIMETHYL ESTER, S-ESTER WITH MERCAPTOPHENYLACETIC ACID
- Q27894676
- .alpha.-[(Dimethoxyphosphinothioyl)thio]phenylacetic acid
- Benzeneacetic acid, alpha-[(dimethoxyphosphinothioyl)thio]-
- Benzeneaceticacid,alpha-[(dimethoxyphosphinothioyl)thio]-
- Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-
- alpha-((Dimethoxyphosphinothioyl)thio)phenylacetic acid
- 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetic acid
- 2-((Dimethoxyphosphorothioyl)thio)-2-phenylacetic acid
- DTXSID5058305
- .ALPHA.-((DIMETHOXYPHOSPHINOTHIOYL)THIO)BENZENEACETIC ACID
- 55H874A3M9
- CS-0444746
- TH-3461
- WYDIDFDHSKJUKT-UHFFFAOYSA-N
- Alpha-[(dimethoxyphosphinothioyl)thio]-benzeneacetic acid
- DB-264315
- [(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid
-
- Piscine à noyau: 1S/C12H17O4PS2/c1-15-17(14,18-2)19-10-12(13)16-9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
- La clé Inchi: WYDIDFDHSKJUKT-UHFFFAOYSA-N
- Sourire: COP(=S)(OC)SC(C1=CC=CC=C1)C(=O)O
Propriétés calculées
- Qualité précise: 320.03100
- Masse isotopique unique: 291.99928824g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 6
- Complexité: 297
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3
- Surface topologique des pôles: 113Ų
Propriétés expérimentales
- Dense: 1.396±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 17-18°C
- Indice de réfraction: 1.555
- Solubilité: Pratiquement insoluble (0082 G / l) (25 ºC),
- Le PSA: 111.96000
- Le LogP: 4.19190
- Sensibilité: Sensible à la lumière
[(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | A6728812-1ML |
Phenthoate solution , analyticalstandard |
13376-78-8 | 10ug/mlinacetone | 1ml |
RMB 143.20 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P114537-2ml |
[(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid |
13376-78-8 | analytical standard,0.105mg/ml in methanol | 2ml |
¥185.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P114538-1ml |
[(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid |
13376-78-8 | analytical standard,10ug/ml in acetone | 1ml |
¥185.90 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515413-1g |
2-((Dimethoxyphosphorothioyl)thio)-2-phenylacetic acid |
13376-78-8 | 98% | 1g |
¥202.00 | 2024-08-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018754-1ml |
[(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid |
13376-78-8 | :) | 1ml |
¥152 | 2024-05-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P73650-1ml |
2-dimethoxyphosphinothioylsulfanyl-2-phenylacetic acid |
13376-78-8 | 1ml |
¥148.0 | 2021-09-08 | ||
Cooke Chemical | A6728712-2ML |
Phenthoate solution , analyticalstandard |
13376-78-8 | 0.105mg/mlinmethanol | 2ml |
RMB 143.20 | 2025-02-20 |
[(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid Littérature connexe
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
13376-78-8 ([(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid) Produits connexes
- 2597-03-7(Phenthoate (>90%))
- 1897007-67-8(3-2-(propan-2-yl)phenyl-1,2-oxazol-5-amine)
- 1261520-29-9(4-(2-(Difluoromethoxy)-5-methoxybenzoyl)pyridine)
- 2138253-73-1(2-(Piperazine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid)
- 2877650-55-8(1-(2-chlorophenyl)-4-{imidazo[1,2-a]pyrazin-8-yl}piperazine)
- 898407-46-0(Methanesulfonamide, N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(2-thienyl)ethyl]-)
- 74472-34-7(2,3,4',5-Tetrachlorobiphenyl)
- 910383-85-6(1-(3-bromo-4-fluorophenyl)propan-2-amine)
- 1366303-54-9((3S)-3-3-(benzyloxy)phenyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2375274-46-5(3-Hydroxy-5-methylimidazole-4-carboxylic acid;hydrochloride)
Fournisseurs recommandés
atkchemica
Membre gold
Fournisseur de Chine
Réactif

Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif

Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hubei Henglvyuan Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot